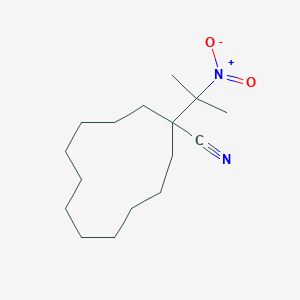
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile
Description
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile is a chemical compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a nitro group, a nitrile group, and a cyclododecane ring.
Properties
CAS No. |
87740-92-9 |
|---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
1-(2-nitropropan-2-yl)cyclododecane-1-carbonitrile |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,18(19)20)16(14-17)12-10-8-6-4-3-5-7-9-11-13-16/h3-13H2,1-2H3 |
InChI Key |
BXPNUWAHOVXVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCCCCCCCCC1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile can be achieved through various synthetic routes
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrile derivatives.
Scientific Research Applications
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: A saturated hydrocarbon with a similar ring structure but lacking functional groups.
1-Cyanocyclododecane: Contains a nitrile group but lacks the nitro group.
2-Nitropropane: Contains a nitro group but lacks the cyclododecane ring.
Uniqueness
1-(2-Nitropropan-2-yl)cyclododecane-1-carbonitrile is unique due to the presence of both nitro and nitrile groups on a cyclododecane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


